trans-4-Amino-1-boc-3-hydroxypiperidine
Overview
Description
trans-4-Amino-1-boc-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of piperidine, a six-membered heterocyclic amine, and features both an amino group and a hydroxyl group on the piperidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine typically begins with commercially available starting materials such as piperidine derivatives.
Protection of Amino Group: The amino group is protected using anhydride in the presence of a base like to form the Boc-protected intermediate.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using reagents like or under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like or .
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential role in biological systems and enzyme interactions.
- Studied for its effects on cellular processes and metabolic pathways .
Medicine:
- Explored as a building block in the synthesis of pharmaceutical compounds.
- Potential applications in drug discovery and development, particularly in the design of novel therapeutic agents .
Industry:
- Utilized in the production of fine chemicals and specialty compounds.
- Applied in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of trans-4-Amino-1-boc-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and proteins. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, enabling precise control over its reactivity and interactions .
Comparison with Similar Compounds
trans-4-Amino-1-Cbz-3-hydroxypiperidine: Features a carbobenzyloxy (Cbz) protecting group instead of Boc.
trans-3-Amino-1-boc-4-hydroxypiperidine: Differs in the position of the amino and hydroxyl groups on the piperidine ring.
1-Boc-4-aminopiperidine-4-carboxylic acid: Contains an additional carboxylic acid group.
(S)-1-Boc-3-hydroxypiperidine: Stereoisomer with a different spatial arrangement of the hydroxyl group.
Uniqueness:
- The specific arrangement of the amino and hydroxyl groups in trans-4-Amino-1-boc-3-hydroxypiperidine provides unique reactivity and selectivity in chemical reactions.
- The Boc protecting group offers versatility in synthetic applications, allowing for selective deprotection and functionalization .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444033 | |
Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007596-95-3, 443955-98-4 | |
Record name | 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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